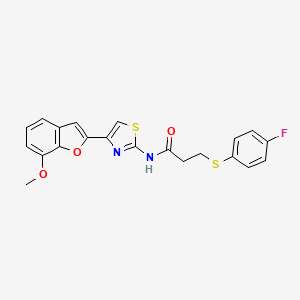

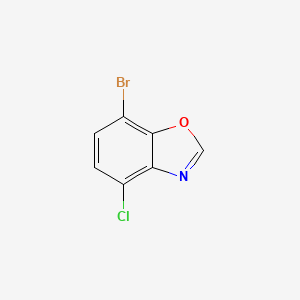

![molecular formula C7H11N3O B2767092 3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2377031-19-9](/img/structure/B2767092.png)

3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a chemical compound that falls under the category of tetrahydropyrazolo pyrazines . It is a building block based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold .

Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux . This forms methyl (ethyl) pyrazolo [4,3-b]pyridine-6-carboxylates, which are then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids . Their subsequent hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm affords tert-butyl 4,5,6,7-tetrahydropyrazolo .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[1,5-a]pyrazine core, which is a bicyclic system containing a pyrazole ring fused with a pyrazine ring .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily centered around its synthesis. The key intermediate in the process is NH-pyrazole carbonic acids . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is also discussed .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Highly substituted pyrazole ligands derived from related compounds have been synthesized and analyzed for their complexation with platinum(II) and palladium(II) metal ions. These complexes were studied for their potential applications in catalysis and material science. The structural elucidation was achieved using various spectroscopic techniques, confirming the formation of both cis and trans isomers in these complexes (Budzisz, Małecka, & Nawrot, 2004).

Biological Activity and Drug Design

- New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized, characterized, and evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the potential of such compounds in the development of anticancer agents (Hassan, Hafez, & Osman, 2014).

Catalysis and Green Chemistry

- A green, simple, and efficient method for the synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst has been developed. This method emphasizes the importance of environmentally friendly approaches in chemical synthesis (Zolfigol et al., 2013).

Antimicrobial and Antioxidant Properties

- Certain pyrazoline derivatives, synthesized from related compounds, demonstrated strong antioxidant activity and exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights their potential use in developing new antimicrobial agents (Khotimah, Rahmadani, Rahmawati, & Ardana, 2018).

Antidepressant Activities

- Synthesis and evaluation of 3,5-diphenyl-2-pyrazoline derivatives were conducted to explore their antidepressant activities. The study found that certain derivatives reduced immobility times in mice, suggesting potential applications in the treatment of depression (Palaska, Aytemi̇r, Uzbay, & Erol, 2001).

Synthesis and Properties of Heterocyclic Compounds

- Research into the synthesis and properties of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles has been conducted, focusing on the conditions for obtaining these substances and studying their properties. This research underlines the significance of heterocyclic compounds in pharmaceuticals and materials science (Fedotov, Hotsulia, & Panasenko, 2022).

Orientations Futures

The future directions for the research and development of 3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine could involve its use as a building block in medicinal chemistry . The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold are also discussed .

Mécanisme D'action

Target of Action

Compounds with a similar 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold have been found to be effective inhibitors of a broad range of nucleos(t)ide-resistant hepatitis b virus (hbv) variants .

Mode of Action

It’s known that similar compounds act as hbv core protein allosteric modulators (cpams), which can effectively inhibit a broad range of nucleos(t)ide-resistant hbv variants .

Biochemical Pathways

Similar compounds have been shown to inhibit hbv, suggesting that they may affect pathways related to viral replication .

Result of Action

Similar compounds have been shown to inhibit hbv dna viral load in a hbv aav mouse model by oral administration .

Propriétés

IUPAC Name |

3-methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-11-7-5-9-10-3-2-8-4-6(7)10/h5,8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZPPEOAQBXTTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CNCCN2N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

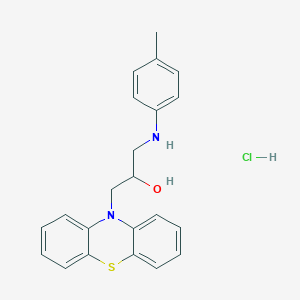

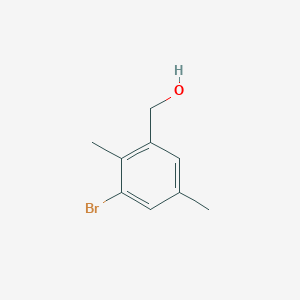

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2767009.png)

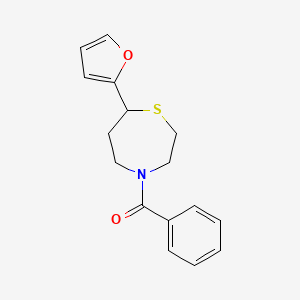

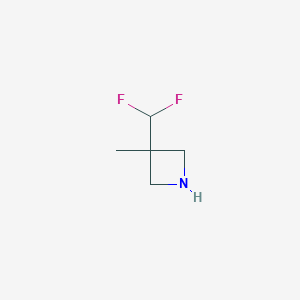

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2767019.png)

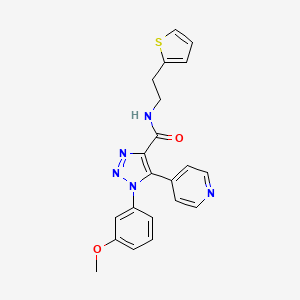

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2767020.png)

![1-((2-chlorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2767026.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2767029.png)

![methyl 4-[6-(2-hydroxypropyl)-2,5-dioxo-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-yl]benzoate](/img/structure/B2767032.png)